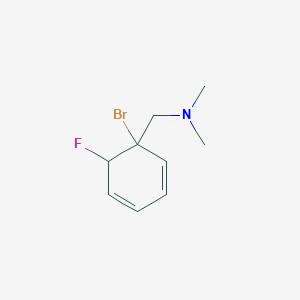
1-(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine and a fluorine atom attached to a benzene ring, along with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-2-fluorobenzene, which is commercially available or can be synthesized from benzene derivatives.
Nucleophilic Substitution: The bromine atom in 1-bromo-2-fluorobenzene is substituted with a dimethylamino group using a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is usually conducted at elevated temperatures (50-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo further nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: NaH or KOtBu in DMSO or THF.
Major Products
Oxidation: N-oxides of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine.
Reduction: Amine derivatives with reduced functional groups.
Substitution: New compounds with substituted nucleophiles.
Scientific Research Applications
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The bromine and fluorine atoms influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluorobenzene: A precursor in the synthesis of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine.
1-Bromo-4-fluorobenzene: Another aryl halide with similar reactivity.
1-Chloro-2-fluorobenzene: A related compound with a chlorine atom instead of bromine.
Uniqueness
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a dimethylamino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H13BrFN |
|---|---|
Molecular Weight |
234.11 g/mol |
IUPAC Name |
1-(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H13BrFN/c1-12(2)7-9(10)6-4-3-5-8(9)11/h3-6,8H,7H2,1-2H3 |
InChI Key |
STNFVXVICKGXIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(C=CC=CC1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
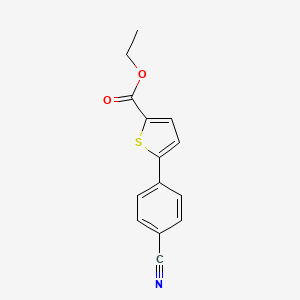

![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)
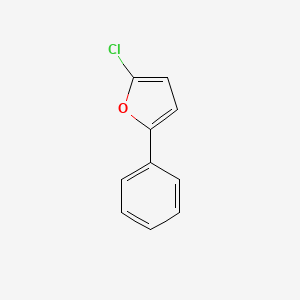
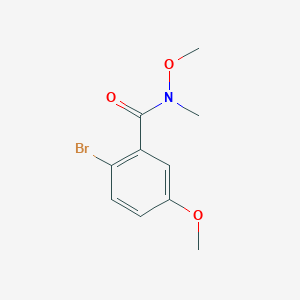

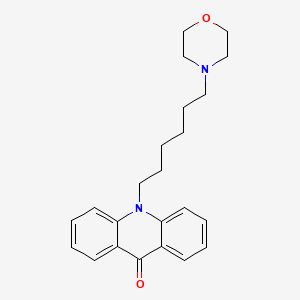
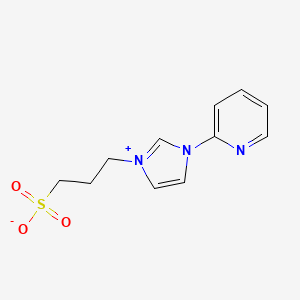
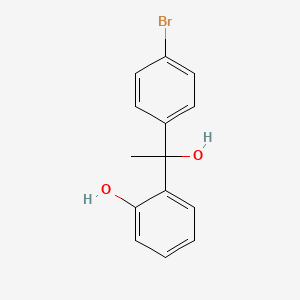
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)

